N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3, a phenyl group at position 7, and an acetamide side chain at position 5 linked to a 5-chloro-2-methylphenyl group. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry . The acetamide moiety and aromatic substituents likely enhance target binding and modulate physicochemical properties such as lipophilicity and solubility.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-3-27-14-25-21-18(16-7-5-4-6-8-16)12-28(22(21)23(27)30)13-20(29)26-19-11-17(24)10-9-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNLIBXRKKBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C23H20ClN3O2S
- Molecular Weight: 470.0 g/mol
- CAS Number: 1040662-62-1
The compound features a thieno[3,2-d]pyrimidine core, which is recognized for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core: This step is critical for establishing the biological activity of the compound.
- Introduction of Functional Groups: The acetamide moiety and other substituents are added to enhance solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: The compound may bind to receptors that regulate cellular processes such as apoptosis and immune response.
Therapeutic Potential
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl) have shown promising results in various therapeutic areas:
-
Anti-cancer Activity:
- Compounds with a thieno[3,2-d]pyrimidine structure have demonstrated antiproliferative effects against several cancer cell lines by inhibiting EZH2, an important enzyme in cancer progression .
- A study reported that derivatives exhibited significant cytotoxicity against leukemia and solid tumor cell lines .
-
Anti-inflammatory Effects:
- The sulfonamide group present in the compound is known for its anti-inflammatory properties. In vitro assays have shown that it can reduce levels of pro-inflammatory cytokines such as IL-6 .
- Molecular docking studies suggest favorable binding interactions with cyclooxygenase enzymes (COX), indicating potential as a selective COX inhibitor .
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibits EZH2; cytotoxicity | |
| Anti-inflammatory | Reduces IL-6 levels | |
| Enzyme inhibition | Potential COX inhibitor |
Case Studies
-
Study on Cytotoxicity:
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives, including N-(5-chloro-2-methylphenyl)-2-(3-ethyl). Results indicated significant inhibition of cell viability in cancer cell lines with IC50 values in the low micromolar range. -
Inflammation Model:
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers compared to controls, supporting its potential use in inflammatory disorders .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds containing pyrrolo[3,2-d]pyrimidine structures exhibit significant biological activities, particularly as potential anti-cancer agents. For instance:
- Mechanism of Action : The compound may inhibit EZH2 (enhancer of zeste homolog 2), an enzyme implicated in cancer progression. Studies have shown that derivatives can demonstrate antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.
- Case Studies : In vitro studies have demonstrated that related compounds can significantly reduce cell viability in cancer cell lines with IC50 values ranging from 27.7 to 39.2 µM for specific derivatives .
2. Anti-inflammatory Activity
The presence of the sulfonamide group in the compound suggests potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Compounds similar to N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Some derivatives report IC50 values comparable to established anti-inflammatory drugs like celecoxib.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity due to the presence of specific functional groups known for their interaction with microbial targets. The sulfonamide group is particularly noted for its antimicrobial properties.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Hydrogen Bonding and Crystallography
- The acetamide group in the target compound serves as a hydrogen bond donor (N–H) and acceptor (C=O), critical for target interactions. This feature is shared with analogs in and .
- Crystallographic data in (using SHELX software) highlights the importance of intermolecular interactions in stabilizing the pyrrolo-pyrimidine core .
Pharmacological Implications
- Kinase Inhibition : Pyrazolo-pyrimidines () and pyrrolo-pyrimidines () are common in kinase inhibitors (e.g., JAK/STAT, EGFR) .
- Metabolic Stability : Fluorinated analogs () demonstrate enhanced stability, suggesting that the target’s chloro and methyl groups may similarly resist oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
